molecular formula C17H15N3O6 B2709510 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide CAS No. 899744-46-8

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide

Cat. No. B2709510
CAS RN: 899744-46-8
M. Wt: 357.322
InChI Key: BFNOHHDSLXDFCG-UHFFFAOYSA-N
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Description

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide, also known as BDDNO, is a chemical compound that has been extensively studied for its potential applications in scientific research. BDDNO is a member of the oxalamide family of compounds, which are known for their diverse range of biological activities. In

Scientific Research Applications

Cooperative Motion in Amorphous Polymers

Nitrophenyl 4-((2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl)oxy)benzoate (BEM) was synthesized and its interactions with azo groups in copolymers demonstrate a significant shift in absorption maxima, suggesting cooperative motion between BEM and azo groups. This finding highlights the potential of such compounds in enhancing photoinduced birefringence in amorphous polymers, offering insights into the applications of N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide derivatives in optical storage technologies (Meng et al., 1996).

Synthesis of Di- and Mono-oxalamides

A novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides showcases the versatility of this compound in generating valuable compounds. This methodology provides a high-yielding, operationally simple route for producing both anthranilic acid derivatives and oxalamides, underscoring its potential in the development of new pharmaceuticals and materials (Mamedov et al., 2016).

Angiotensin 1–7 in Human Microcirculation

The study on angiotensin 1–7 (ANG 1–7) and its vasoprotective properties in human microcirculation reveals that this compound derivatives might play a role in enhancing endothelial function. The research highlights the importance of such compounds in modulating telomerase activity, potentially offering new avenues for the treatment of cardiovascular diseases (Durand et al., 2016).

Conducting Copolymers Synthesis

The electrochemical copolymerization of thiophene derivatives, including N1,N2-bis(thiophen-3-ylmethylene)benzene-1,2-diamine derivatives, suggests potential applications of this compound in the creation of conducting polymers. These polymers exhibit promising characteristics for electronic and optoelectronic devices, indicating the compound's relevance in materials science (Turac et al., 2014).

Hydrogen Peroxide Detection

A method for chemically modifying NBD-labeled lipids showcases the application of this compound derivatives in developing fluorescent probes for detecting hydrogen peroxide in biological systems. This approach contributes to understanding oxidative stress and its impact on cellular functions, emphasizing the compound's utility in biochemical research (McIntyre & Sleight, 1991).

Mechanism of Action

The mechanism of action of a compound often depends on its intended use. For example, some similar compounds have shown antitumor activities, and their mechanisms of action have been studied .

Future Directions

The future directions for research on your compound would likely depend on its properties and potential applications. For similar compounds, future research might focus on optimizing their synthesis, studying their mechanisms of action, or developing new applications .

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methyl-5-nitrophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O6/c1-10-2-4-12(20(23)24)7-13(10)19-17(22)16(21)18-8-11-3-5-14-15(6-11)26-9-25-14/h2-7H,8-9H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFNOHHDSLXDFCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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